2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has a molecular formula of C6H2ClF4N and an average mass of 199.533 Da . It is a key product of insecticide in developed countries and is widely used in organic synthesis, dye, and medicine .
Synthesis Analysis
This compound may be used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction . It is also a key intermediate for the synthesis of pesticides .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine, fluorine, and trifluoromethyl substituents .Chemical Reactions Analysis
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body .Physical and Chemical Properties Analysis
This compound has a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, a flash point of 42.982°C, and a vapor pressure of 5.598mmHg at 25°C .Scientific Research Applications
Synthesis of Pesticides
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is an important derivative used in synthesizing pesticides. The processes of its synthesis have been reviewed, highlighting its relevance in agricultural chemicals (Lu Xin-xin, 2006).
Halogen Substitution Reactions
This compound plays a role in halogen shuffling in pyridines, where it undergoes site-selective electrophilic substitutions, making it useful in chemical synthesis and manipulation for various applications (F. Mongin et al., 1998).
Nucleoside Modifications
It has been used in the synthesis of modified nucleosides, indicating its utility in the field of pharmaceuticals and biomedical research (T. Maruyama et al., 1999).
Synthesis Reaction Principles
The principles of synthesizing 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, highlighting the importance of electron withdrawing groups in the feasibility of side-chain chlorination, essential for various chemical synthesis processes (Liu Guang-shen, 2014).
Synthesis of Fluorinated Pyridines
The compound is utilized in new strategies for the synthesis of polysubstituted 3-fluoropyridines, showcasing its application in expanding pyridine chemistry (Zixian Chen et al., 2010).
Fluorination Reactions
It's used in the selective fluorination of pyridine derivatives, demonstrating its role in creating fluorinated compounds for various scientific and industrial applications (Gang Zhou et al., 2018).
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of heterocyclic polyfluoro-compounds, indicating its significance in the field of organic chemistry and material science (R. Banks et al., 1976).
Modular Synthesis of Pyridines
It's used in one-pot reactions for modular synthesis of polysubstituted and fused pyridines, highlighting its utility in efficient and versatile chemical synthesis (Zhidong Song et al., 2016).
Antimicrobial Activities and DNA Interaction
This compound has been investigated for its antimicrobial activities and interaction with DNA, showcasing its potential in biomedical research and pharmacology (M. Evecen et al., 2017).
Deprotonative Coupling in Organic Synthesis
It has been used in deprotonative functionalization of pyridine derivatives with aldehydes, demonstrating its applicability in organic synthesis (Masanori Shigeno et al., 2019).
Mechanism of Action
Target of Action
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that the compound interferes with the biochemistry of respiration in certain fungicides .
Result of Action
The major use of TFMP derivatives, including this compound, is in the protection of crops from pests
Action Environment
It’s known that the compound has low residues in the soil, meeting increasingly stringent environmental requirements .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to permeate biological membranes more effectively . This property is essential for its interaction with various biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group is known to form strong hydrogen bonds and van der Waals interactions with target proteins, enhancing its binding affinity . This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, it has been found to inhibit certain cytochrome P450 enzymes, leading to altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s trifluoromethyl group can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Additionally, it may interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . The compound can readily cross cell membranes and accumulate in specific tissues, depending on the presence of transporters and binding proteins . Its localization and accumulation can affect its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWBNYCNMYRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672312 | |
Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-39-6 | |
Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.